molecular formula C17H14N2O2 B14804734 N'-[(1E)-1-phenylethylidene]-1-benzofuran-2-carbohydrazide

N'-[(1E)-1-phenylethylidene]-1-benzofuran-2-carbohydrazide

Cat. No.: B14804734
M. Wt: 278.30 g/mol
InChI Key: XQFQWVLHAHUSKZ-LDADJPATSA-N
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Description

N’-(1-phenylethylidene)-1-benzofuran-2-carbohydrazide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-phenylethylidene)-1-benzofuran-2-carbohydrazide typically involves the condensation of 1-benzofuran-2-carbohydrazide with acetophenone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-(1-phenylethylidene)-1-benzofuran-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(1-phenylethylidene)-1-benzofuran-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Reduction: Hydrazine derivatives.

    Oxidation: Oxidized benzofuran derivatives.

    Substitution: Substituted benzofuran derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N’-(1-phenylethylidene)-1-benzofuran-2-carbohydrazide, particularly as an LSD1 inhibitor, involves binding to the active site of the enzyme and inhibiting its demethylase activity. This inhibition leads to the accumulation of methylated histones, which can alter gene expression and inhibit cancer cell growth . The compound’s structure allows it to interact with key residues in the enzyme’s active site, thereby blocking its function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(1-phenylethylidene)-1-benzofuran-2-carbohydrazide is unique due to the combination of its benzofuran ring and carbohydrazide moiety, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

N-[(E)-1-phenylethylideneamino]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C17H14N2O2/c1-12(13-7-3-2-4-8-13)18-19-17(20)16-11-14-9-5-6-10-15(14)21-16/h2-11H,1H3,(H,19,20)/b18-12+

InChI Key

XQFQWVLHAHUSKZ-LDADJPATSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC2=CC=CC=C2O1)/C3=CC=CC=C3

Canonical SMILES

CC(=NNC(=O)C1=CC2=CC=CC=C2O1)C3=CC=CC=C3

Origin of Product

United States

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